

An In-Depth Technical Guide to the Synthesis of 3-Methoxymethoxy-5-phenylisoxazole

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Compound of Interest

Compound Name: 3-Methoxymethoxy-5-phenylisoxazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for **3-Methoxymethoxy-5-phenylisoxazole**, a molecule of interest in medicinal chemistry and drug development. The synthesis is primarily a two-step process commencing with the formation of a key intermediate, 3-hydroxy-5-phenylisoxazole, followed by the protection of the hydroxyl group via methoxymethylation. This guide details the necessary starting materials, experimental protocols, and relevant quantitative data to facilitate its replication in a laboratory setting.

Core Synthetic Pathway

The synthesis of **3-Methoxymethoxy-5-phenylisoxazole** is efficiently achieved through a two-step reaction sequence. The initial step involves the cyclization of a β -ketoester with hydroxylamine to form the isoxazole ring. The subsequent step is the protection of the resulting hydroxyl group as a methoxymethyl (MOM) ether.

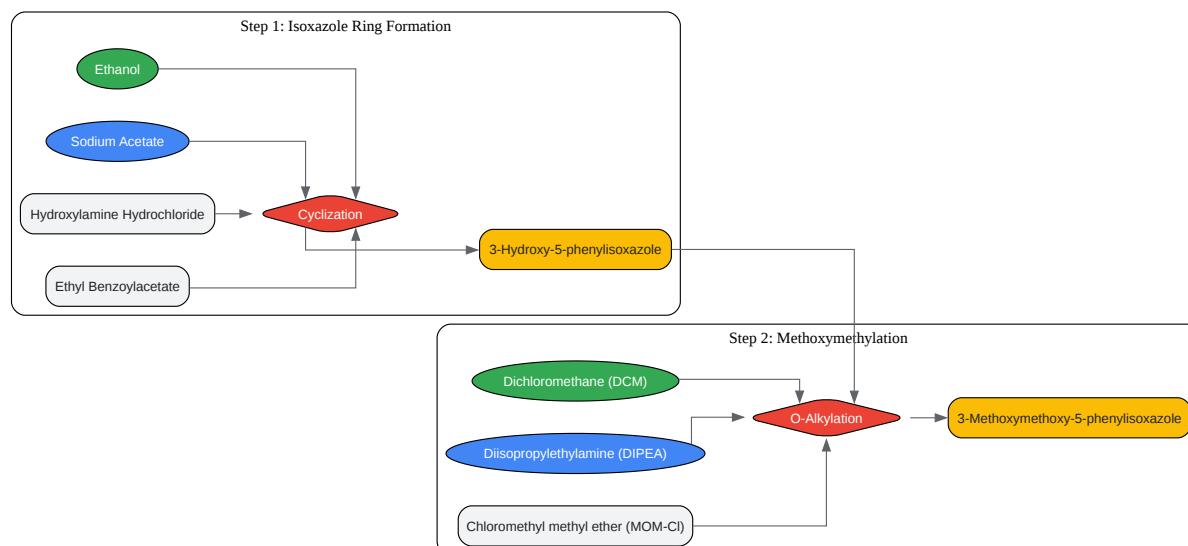
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Figure 1: Synthetic workflow for **3-Methoxymethoxy-5-phenylisoxazole**.

Starting Materials and Reagents

A comprehensive list of the necessary starting materials and reagents for the synthesis is provided below, along with their key properties.

Compound Name	Role	Formula	Mol. Weight (g/mol)
Ethyl Benzoylacetate	Starting Material	C ₁₁ H ₁₂ O ₃	192.21
Hydroxylamine Hydrochloride	Reagent	NH ₂ OH·HCl	69.49
Sodium Acetate	Base	CH ₃ COONa	82.03
Ethanol	Solvent	C ₂ H ₅ OH	46.07
3-Hydroxy-5-phenylisoxazole	Intermediate	C ₉ H ₇ NO ₂	161.16
Chloromethyl methyl ether (MOM-Cl)	Reagent	CH ₃ OCH ₂ Cl	80.51
Diisopropylethylamine (DIPEA)	Base	C ₈ H ₁₉ N	129.24
Dichloromethane (DCM)	Solvent	CH ₂ Cl ₂	84.93

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-5-phenylisoxazole

This procedure details the formation of the isoxazole ring through the condensation of ethyl benzoylacetate and hydroxylamine hydrochloride.

Procedure:

- To a solution of ethyl benzoylacetate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
- Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
- To the residue, add water and acidify with a dilute solution of hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3.
- The resulting precipitate is collected by vacuum filtration.
- Wash the solid with cold water and dry under vacuum to yield 3-hydroxy-5-phenylisoxazole.

Quantitative Data (Expected):

Parameter	Value
Yield	80-90%
Melting Point	162-165 °C
Appearance	White solid

Spectroscopic Data (Reference):

- ^1H NMR (DMSO-d₆, 400 MHz): δ 11.5 (br s, 1H, OH), 7.85-7.80 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 6.20 (s, 1H, isoxazole-H).
- ^{13}C NMR (DMSO-d₆, 100 MHz): δ 170.5, 163.0, 130.5, 129.2, 128.9, 125.8, 97.5.

Step 2: Synthesis of 3-Methoxymethoxy-5-phenylisoxazole

This protocol describes the protection of the hydroxyl group of 3-hydroxy-5-phenylisoxazole using chloromethyl methyl ether (MOM-Cl).

Procedure:

- Suspend 3-hydroxy-5-phenylisoxazole (1 equivalent) in dichloromethane (DCM).
- Cool the suspension to 0 °C in an ice bath.

- Add diisopropylethylamine (DIPEA) (1.5 equivalents) dropwise to the suspension.
- Add chloromethyl methyl ether (MOM-Cl) (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford **3-Methoxymethoxy-5-phenylisoxazole**.

Quantitative Data (Expected):

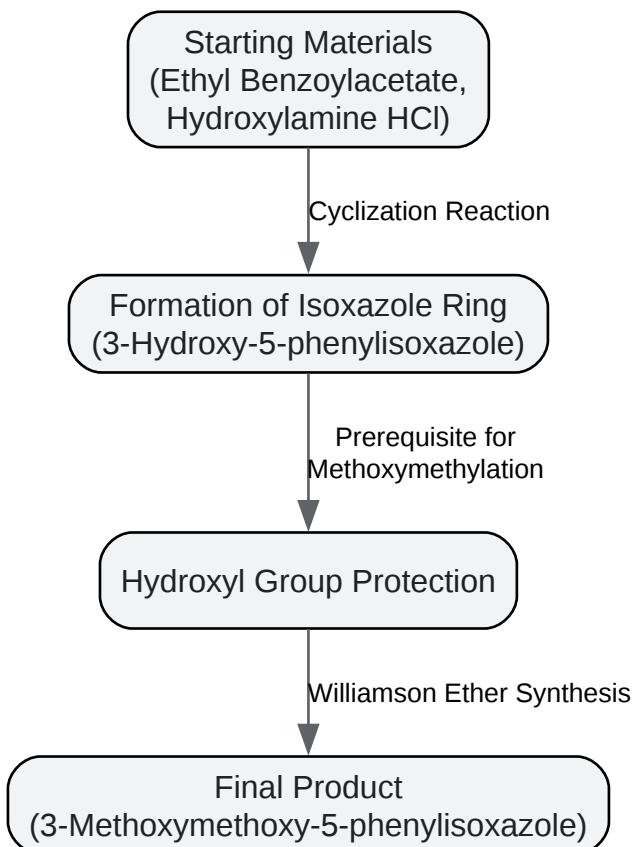
Parameter	Value
Yield	75-85%
Appearance	Colorless oil or low-melting solid

Spectroscopic Data (Reference):

- ^1H NMR (CDCl_3 , 400 MHz): δ 7.80-7.75 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 6.50 (s, 1H, isoxazole-H), 5.30 (s, 2H, O- CH_2 -O), 3.50 (s, 3H, O- CH_3).
- ^{13}C NMR (CDCl_3 , 100 MHz): δ 171.0, 164.0, 130.2, 129.5, 128.8, 126.0, 97.0, 95.0 (O- CH_2 -O), 56.5 (O- CH_3).

Signaling Pathways and Logical Relationships

The synthesis of **3-Methoxymethoxy-5-phenylisoxazole** follows a logical progression of chemical transformations. The initial cyclization is a classic example of heterocyclic ring formation, driven by the nucleophilic attack of hydroxylamine on the dicarbonyl functionality of the β -ketoester, followed by dehydration. The subsequent methoxymethylation is a standard Williamson ether synthesis, where the deprotonated hydroxyl group acts as a nucleophile to displace the chloride from MOM-Cl.



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Figure 2: Logical relationship of the synthetic steps.

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